molecular formula C9H9N3S B7907067 (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine

Cat. No.: B7907067
M. Wt: 191.26 g/mol
InChI Key: XUJWBTRPNYDMJM-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine (CAS 85730-57-0) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a 1,3,4-thiadiazole core, a privileged scaffold recognized for its diverse biological activities and its role as a bioisostere for pyrimidine bases, which allows it to interact with critical biological targets . The primary amine side chain provides a versatile handle for further synthetic modification, enabling the creation of novel molecular hybrids and derivatives. The 1,3,4-thiadiazole scaffold is of significant interest in early-stage drug discovery. Derivatives have demonstrated promising in vitro anticancer properties, with research showing activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . Furthermore, structurally related 1,3,4-thiadiazole compounds have been investigated as selective antagonists for human adenosine A3 receptors, which are implicated in conditions such as cerebral ischemia, cancer, and asthma, highlighting the scaffold's utility in neuroscience and oncology research . Other research avenues for analogous structures include their development as small-molecule agonists for Class B G-protein coupled receptors (GPCRs) and as inhibitors for enzymes like α-glucosidase and α-amylase in metabolic disease research . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJWBTRPNYDMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation-Dehydration Pathway

The most widely reported method involves the acylation of thiosemicarbazides followed by acid-catalyzed dehydration. For (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine, this typically begins with the reaction of phenylacetic acid derivatives with thiosemicarbazide. Polyphosphoric acid (PPA) or concentrated sulfuric acid serves as both catalyst and dehydrating agent, facilitating cyclization at elevated temperatures (120–140°C). The intermediate thiosemicarbazone undergoes intramolecular cyclization to form the 1,3,4-thiadiazole core, followed by aminomethylation at the 2-position using formaldehyde and ammonium chloride.

Reaction Conditions:

  • Temperature: 120–140°C under reflux

  • Catalyst: Polyphosphoric acid (3:1 PPA:H2SO4 ratio)

  • Yield: 65–78% after crystallization.

Methanesulfonic Acid-Mediated Cyclization

Recent optimizations replace traditional acids with methanesulfonic acid, reducing side reactions and improving yields to 85–90%. This method employs milder conditions (90–100°C) and shorter reaction times (4–6 hours). The product is isolated via neutralization with aqueous sodium bicarbonate and extracted using ethyl acetate.

Two-Step Synthesis via Hydrazone Intermediates

Hydrazone Formation

Hydrazones derived from phenyl ketones and hydrazine hydrate are critical precursors. For example, acetophenone hydrazone reacts with carbon disulfide in alkaline media to form a dithiocarbamate intermediate, which undergoes oxidative cyclization using iodine or hydrogen peroxide.

Key Steps:

  • Hydrazone Synthesis:

    • Acetophenone + hydrazine hydrate → acetophenone hydrazone (90% yield).

  • Cyclization:

    • Dithiocarbamate + I2 → 5-phenyl-1,3,4-thiadiazol-2-amine (70% yield).

Aminomethylation

The 2-amine group is subsequently functionalized via reductive amination using formaldehyde and sodium cyanoborohydride in methanol. This step achieves 80–85% conversion, with purification via column chromatography (silica gel, CH2Cl2:MeOH 9:1).

One-Pot Multicomponent Approaches

Emerging protocols consolidate synthesis into a single step by combining phenylacetyl chloride, thiosemicarbazide, and formaldehyde in a PPA medium. This method eliminates intermediate isolation, achieving 75% yield with >95% purity (HPLC). Temperature control is critical to avoid over-dehydration, which leads to byproducts like 5-phenyl-1,3,4-thiadiazole.

Catalytic Methods and Green Chemistry

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction efficiency under solvent-free conditions. At 100°C, cyclization completes within 3 hours, yielding 88% product. This approach reduces waste and simplifies purification.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates cyclization to 30 minutes, achieving 82% yield. Ethanol serves as a green solvent, and the crude product is recrystallized from hexane.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages
Acylation-DehydrationPPA, 120°C, 6 h65–78%>90%Scalable, established protocol
Methanesulfonic Acid90°C, 4 h85–90%>95%High yield, minimal side reactions
One-Pot MulticomponentPPA, 110°C, 5 h75%>95%Simplified workflow
Ionic Liquid Catalysis[BMIM]Br, 100°C, 3 h88%93%Eco-friendly, recyclable catalyst
Microwave-AssistedEthanol, 30 min82%90%Rapid, energy-efficient

Purification and Characterization

Final purification typically involves:

  • Crystallization: From ethanol/water mixtures (mp 210–212°C).

  • Chromatography: Silica gel with CH2Cl2:MeOH (95:5) for analytical samples.

  • Spectroscopic Confirmation:

    • 1H NMR (DMSO-d6): δ 7.45–7.60 (m, 5H, Ar-H), 4.20 (s, 2H, CH2NH2), 3.10 (br s, 2H, NH2).

    • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Table 1: Synthetic Routes to (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine

MethodReactants/ConditionsProductYieldReference
CyclodehydrationAromatic carboxylic acid + thiosemicarbazide, POCl₃, 80–90°CThiadiazole-2-amine derivative65–78%
Substitution2-(Chloromethyl)-1H-benzimidazole + 5-phenyl-1,3,4-thiadiazol-2-amine, ethanol, refluxBenzimidazole-thiadiazole hybrid72%

For example, cyclodehydration of substituted aromatic carboxylic acids (1a–g ) with thiosemicarbazide in phosphorus oxychloride yields 5-aryl-1,3,4-thiadiazole-2-amine derivatives (2a–g ), including the target compound .

Functional Group Transformations

The primary amine group undergoes characteristic reactions:

Acetylation

Reaction with acetic anhydride in ethanol produces the corresponding acetamide derivative:

(5-Ph-Thiadiazol-2-yl)CH2NH2+(CH3CO)2O(5-Ph-Thiadiazol-2-yl)CH2NHCOCH3+H2O\text{(5-Ph-Thiadiazol-2-yl)CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{(5-Ph-Thiadiazol-2-yl)CH}_2\text{NHCOCH}_3 + \text{H}_2\text{O}

  • Conditions : Reflux in ethanol, 4–6 hours.

  • Yield : ~85% .

Alkylation

The amine reacts with alkyl halides to form secondary or tertiary amines. For example, coupling with 2-(chloromethyl)benzimidazole forms hybrid structures with enhanced biological activity .

Diazotization and Azo Coupling

The amine group can be diazotized to form azo dyes, a reaction critical for developing bioactive molecules:

Pharmacological Derivatives

The compound serves as a precursor for bioactive molecules:

Table 3: Biologically Active Derivatives

DerivativeModificationBiological ActivityTargetReference
2f , 2g Sulfone and nitro substituentsSTAT3 inhibition (anticancer)STAT3 DNA-binding domain
Hybrid with benzimidazoleMethylamine bridgeAntimicrobialBacterial enzymes

For instance, derivatives 2f and 2g inhibit STAT3 transcription by binding to its DNA-binding domain (binding energy: −7.126 kcal/mol) .

Stability and Reactivity Considerations

  • pH Sensitivity : The amine group protonates under acidic conditions, altering solubility and reactivity.

  • Thermal Stability : Decomposes above 250°C without melting .

  • Hazards : Classified as harmful if swallowed (H302) and irritating to skin/eyes (H315, H319) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria by disrupting cell membranes and inhibiting essential metabolic enzymes.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.125 μg/mL
Staphylococcus aureus0.062 μg/mL
Bacillus subtilis0.008 μg/mL

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research suggests it can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HepG-2<25
MCF-7<25
PC-330
HCT-11635

The mechanisms underlying these effects include modulation of cell cycle progression and interference with signaling pathways related to cell survival.

Materials Science Applications

Due to its unique electronic properties, this compound is being explored for use in organic semiconductors and advanced materials. Its ability to form stable complexes with metals makes it a candidate for applications in electronic devices.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against standard pathogenic strains, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In vitro assays demonstrated that this compound significantly reduced viability in HepG-2 cells through apoptosis induction mechanisms confirmed by flow cytometry analysis.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (5-phenyl-1,3,4-thiadiazol-2-YL)methanamine are influenced by its heterocyclic core, substituent groups, and structural isomerism. Below is a detailed comparison with structurally related compounds:

Heterocycle Core Variations

Compound Name Heterocycle Core Key Structural Differences Biological Activity Key Findings
This compound 1,3,4-thiadiazole Contains sulfur atom at position 1 Antimicrobial, Anti-inflammatory Exhibits moderate activity against resistant bacteria (e.g., S. pneumoniae) ; used in anti-inflammatory agents via Schiff base formation .
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 1,3,4-oxadiazole Oxygen replaces sulfur at position 1 Photoelectric, Biomedical Lower lipophilicity due to oxygen; used in photoelectric materials but less potent in antimicrobial roles.
5-Phenyl-1,3,4-oxadiazol-2-yl derivatives 1,3,4-oxadiazole Oxygen replaces sulfur Anticancer Replacing thiadiazole with oxadiazole in benzodithiazine scaffolds reduced anticancer activity by >90% .

Mechanistic Insight : The sulfur atom in thiadiazole enhances electron-withdrawing effects and lipophilicity, improving binding to hydrophobic enzyme pockets .

Substituent Modifications

Compound Name Substituent Key Differences Biological Activity Key Findings
This compound Phenyl group Aromatic, bulky substituent Broad-spectrum activity Phenyl group enhances π-π stacking with aromatic residues in target proteins .
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine Methyl group Smaller, non-aromatic substituent PDE10A Inhibition Methyl substitution reduces steric hindrance, improving selectivity for PDE10A (IC₅₀ = 0.3 nM) .
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Tolyl group Methyl-substituted phenyl Biomedical applications Increased hydrophobicity compared to phenyl; used in photoelectronic devices .

Synthetic Flexibility: The phenyl group in this compound allows diverse functionalization, such as sulfonamide or imino-methyl derivatization, enhancing pharmacological profiles.

Structural Isomerism

Compound Name Isomer Type Key Differences Biological Activity Key Findings
This compound 1,3,4-thiadiazole Positions 1,3,4 for heteroatoms Antimicrobial, Antifungal Superior antifungal activity compared to 1,2,4-thiadiazole isomers .
5-Phenyl-1,2,4-thiadiazol-3-amine 1,2,4-thiadiazole Positions 1,2,4 for heteroatoms Not specified Less studied; limited biological data available .

Activity Correlation : 1,3,4-Thiadiazoles generally exhibit higher bioactivity due to optimized electronic and steric properties .

Pharmacological Performance

Compound Class Target Application Potency (IC₅₀/EC₅₀) Reference
Thiadiazole-linked pyrazole sulfonamides Cyclooxygenase-2 (COX-2) inhibition 0.8–1.2 µM
Oxadiazole derivatives Anticancer (HeLa cells) >100 µM
PDE10A inhibitors Schizophrenia treatment 0.3 nM

Biological Activity

(5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine, a derivative of the thiadiazole family, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiadiazole ring system substituted with a phenyl group and a methanamine moiety. The synthesis typically involves the reaction of thiadiazole derivatives with amines or other electrophiles under various conditions. For instance, this compound can be synthesized through a multi-step process involving the formation of the thiadiazole ring followed by amination reactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have shown significant growth inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineMCF-70.28G2/M phase arrest
5-(Phenyl)-1,3,4-thiadiazol-2-amineHepG29.6Down-regulation of MMP2 and VEGFA

These compounds often induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties . Research indicates that these compounds can effectively inhibit the growth of various pathogens:

PathogenMIC (mM)Reference
Candida albicans3.92–4.01
Aspergillus niger4.01–4.23

The presence of electron-withdrawing or donating groups on the phenyl ring significantly affects their antimicrobial efficacy.

Anti-inflammatory Effects

Additionally, some studies suggest that thiadiazole derivatives possess anti-inflammatory properties . These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some thiadiazole derivatives act as kinase inhibitors, which play crucial roles in cancer cell signaling pathways.
  • Apoptosis Induction : These compounds can activate apoptotic pathways by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic factors.
  • Cell Cycle Arrest : By interfering with cell cycle progression, these compounds can halt the proliferation of cancer cells.

Case Studies

A notable study evaluated the anticancer activity of various thiadiazole derivatives against MCF-7 and LoVo cancer cell lines. The results indicated that certain modifications to the thiadiazole core significantly enhanced cytotoxicity:

  • Compound 2g exhibited an IC50 value of 2.44 µM against MCF-7 cells after 48 hours of exposure.
  • Flow cytometry analysis revealed alterations in cell cycle distribution consistent with apoptosis induction .

Q & A

(Basic) What are the established synthetic routes for (5-Phenyl-1,3,4-thiadiazol-2-YL)methanamine?

Methodological Answer:
The synthesis typically involves condensation reactions starting with substituted hydrazides and carboxylic acid derivatives. For example:

  • Polyphosphoric Acid Condensation: A high-yielding route involves reacting a phenyl-substituted hydrazide (e.g., p-toluic hydrazide) with glycine or its derivatives in polyphosphoric acid (PPA) under reflux. This method is robust for generating the thiadiazole core .
  • Thiol-Mediated Alkylation: Intermediate thiols (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-ylthio)methyl)-1,2,4-triazole-3-thiol) can react with sodium monochloroacetate in aqueous medium to form derivatives. Acidification with acetic acid isolates the final product .

Key Optimization Factors:

  • Reaction temperature (80–100°C) and pH control (4–5) improve yield .
  • Use of polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution efficiency .

(Basic) How is this compound characterized spectroscopically?

Methodological Answer:
A multi-technique approach is essential:

  • FT-IR: Identifies functional groups (e.g., NH stretching at 3300–3400 cm⁻¹, C=N/C=S vibrations at 1600–1650 cm⁻¹) .
  • NMR:
    • ¹H-NMR: Aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 3.5–4.5 ppm) .
    • ¹³C-NMR: Thiadiazole carbons (δ 160–170 ppm), phenyl carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 218 for the parent compound) confirm molecular weight .

Validation: Cross-correlate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

(Advanced) How can reaction conditions be optimized for higher yields in synthesizing thiadiazole-triazole hybrids?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar solvents (e.g., DMSO) improve solubility of intermediates, while water facilitates S-alkylation reactions .
  • Catalyst Use: Acidic catalysts (e.g., PPA) accelerate cyclization, reducing side products .
  • Temperature Control: Maintaining 80–100°C prevents premature precipitation of intermediates .
  • pH Adjustment: Neutral to slightly acidic conditions (pH 4–6) stabilize thiolate ions during alkylation .

Case Study: In a thiadiazole-triazole synthesis, optimizing the molar ratio of reactants (1:1.2 for thiol:monochloroacetate) increased yield from 65% to 82% .

(Advanced) What computational methods predict the biological activity of thiadiazole derivatives?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock or Schrödinger Suite evaluate binding affinities to target proteins (e.g., fungal CYP51 for antifungal activity). For example, derivatives with electron-withdrawing substituents showed stronger hydrogen bonding with active sites .
  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. A study on triazole-thiadiazole hybrids revealed that lipophilicity (logP 2–3) optimizes membrane permeability .
  • Pass Online®: Predicts ADMET properties and biological targets, guiding prioritization of compounds for in vitro testing .

(Advanced) How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR, FT-IR, and X-ray crystallography. For instance, ambiguous NOESY correlations in NMR can be resolved via single-crystal X-ray diffraction using SHELXL .
  • Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .
  • Dynamic NMR: Analyze temperature-dependent spectra to identify conformational equilibria (e.g., rotamers in flexible substituents) .

Example: A discrepancy in ¹H-NMR integration for methylene protons was resolved via HSQC, confirming equivalence due to rapid rotation .

(Advanced) What strategies enhance the stability of thiadiazole derivatives under physiological conditions?

Methodological Answer:

  • Salt Formation: Reacting the free amine with citric acid or HCl improves solubility and stability. A crystalline citrate salt of a related thiadiazole exhibited 98% purity and no degradation after 6 months at 4°C .
  • Prodrug Design: Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections, which hydrolyze in vivo .
  • Co-Crystallization: Use co-formers (e.g., succinic acid) to create stable co-crystals with enhanced thermal stability .

(Basic) What are the common reactivity patterns of this compound?

Methodological Answer:

  • Nucleophilic Substitution: The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides .
  • Oxidation: Hydrogen peroxide oxidizes the thiadiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties .
  • Metal Coordination: The thiadiazole nitrogen and sulfur atoms bind to transition metals (e.g., Cu²⁺), useful in catalysis or sensor design .

Synthetic Application: Reacting with benzyl bromide in DMF/K₂CO₃ yields N-benzyl derivatives, a key step in hybrid molecule synthesis .

(Advanced) How does substituent electronic effects influence thiadiazole reactivity?

Methodological Answer:

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃) increase electron density at the thiadiazole ring, enhancing nucleophilic aromatic substitution. For example, methoxy-substituted derivatives showed 20% higher reactivity in Pinner reactions .
  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂) stabilize intermediates in SNAr reactions but reduce basicity of the amine group .
  • Steric Effects: Bulky substituents at the 5-position hinder access to the amine, reducing reaction rates by 30–40% in alkylation studies .

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